Dragmacidin D -

Dragmacidin D

Catalog Number: EVT-1588940
CAS Number:
Molecular Formula: C25H22BrN7O2
Molecular Weight: 532.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dragmacidin D is a natural product found in Spongosorites with data available.
Source

The primary sources of dragmacidin D are marine sponges, specifically those from the genus Dragmacidon. The compound was first isolated by researchers studying the chemical constituents of these sponges, which are known for their rich biodiversity and unique chemical profiles. The isolation process typically involves extraction techniques that yield various bioactive compounds, including dragmacidin D.

Classification

Dragmacidin D is classified as a bis(indole) alkaloid. This classification is based on its structural composition, which includes two indole units linked by a carbon framework. The compound's intricate stereochemistry further distinguishes it within the broader category of natural products.

Synthesis Analysis

Methods

The synthesis of dragmacidin D has been achieved through various synthetic routes, with significant advancements in methodology over the years. Notably, a 10-step asymmetric total synthesis has been reported, which utilizes direct asymmetric alkylation and a Larock indole synthesis for the assembly of its heterocyclic subunits . Another approach incorporates palladium-catalyzed cross-coupling reactions, specifically Suzuki and Sonogashira reactions, to construct the carbon skeleton efficiently .

Technical Details

The total synthesis typically involves:

  • Direct Asymmetric Alkylation: This method sets the stereocenter at the 6′″ position using lithium N-(trimethylsilyl)-tert-butylamide as an enolization reagent.
  • Larock Indole Assembly: This step is crucial for forming the indole units that characterize dragmacidin D.
  • Cross-Coupling Reactions: These reactions facilitate the formation of carbon-carbon bonds necessary for constructing the complex structure of dragmacidin D.
Molecular Structure Analysis

Structure

Dragmacidin D features a bis(indole) structure with a unique stereochemical configuration. The compound's molecular formula is C23H24N2O3C_{23}H_{24}N_{2}O_{3}, and it possesses a molecular weight of approximately 388.45 g/mol.

Data

The stereochemistry of dragmacidin D has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography. The absolute configuration at its sole stereogenic center has been established as (6′″S), consistent with other members of its family .

Chemical Reactions Analysis

Reactions

Dragmacidin D participates in several chemical reactions that can be exploited for synthetic purposes or to understand its reactivity profile. Key reactions include:

  • Cross-Coupling Reactions: These are pivotal in forming the core structure during synthesis.
  • Racemization: Studies indicate that dragmacidin D can undergo racemization in aqueous solutions over time, highlighting its dynamic nature in solution .

Technical Details

The synthetic pathways often involve multiple steps where intermediate compounds are formed and transformed through various chemical reactions. For example, palladium-catalyzed reactions are favored for their efficiency in creating complex structures with high specificity.

Mechanism of Action

Process

The biological activity of dragmacidin D is believed to stem from its ability to interact with specific biological targets within microorganisms. Its mechanism may involve disrupting cellular processes or inhibiting key enzymes, although detailed mechanisms remain an area for further research.

Data

Preliminary studies suggest that dragmacidin D exhibits antimicrobial activity, which could be linked to its structural features that allow it to penetrate cell membranes and interfere with cellular functions.

Physical and Chemical Properties Analysis

Physical Properties

Dragmacidin D is typically described as a solid at room temperature with specific melting points depending on purity and crystallization conditions. Its solubility varies across solvents, being more soluble in organic solvents compared to water.

Chemical Properties

Chemical analyses reveal that dragmacidin D is sensitive to light and can decompose rapidly under exposure to UV radiation. Its stability in different environments is crucial for both synthetic applications and potential therapeutic uses.

Applications

Scientific Uses

Dragmacidin D has potential applications in medicinal chemistry due to its biological activity against various pathogens. Its unique structure also makes it a subject of interest in synthetic organic chemistry, where researchers explore new methodologies for complex molecule synthesis.

Synthetic Strategies for Dragmacidin D

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have been pivotal in constructing Dragmacidin D’s complex bis(indole) architecture. The pioneering total synthesis by Stoltz and Garg (2002) utilized sequential temperature-controlled Suzuki-Miyaura couplings to assemble the heterocyclic framework [2] [9]. This approach relied on strategic halogen differentiation: a bromo substituent on the pyrazinone core underwent selective coupling with a 6-bromoindole boronic acid, while a chloro substituent facilitated subsequent coupling with an aminoimidazole-bearing indole fragment. Thermal modulation (–10°C to 80°C) and electronic tuning of the catalyst system (Pd(PPh₃)₄/AsPh₃) were critical to prevent undesired protodehalogenation and ensure chemoselectivity [9].

A quantitative reactivity model for oxidative addition to Pd(0) has since enhanced predictive capabilities for such couplings. This model correlates molecular descriptors (electrostatic potentials, steric parameters) with relative activation energies (ΔG‡), enabling rational optimization of cross-coupling sequences involving pharmaceutically relevant heterocycles [7]. Key advances include:

  • Leaving Group Hierarchy: Ar-Cl < Ar-Br << Ar-OTf in oxidative addition rates
  • Steric Effects: Ortho substituents increase ΔG‡ by 2–5 kJ/mol per A-value unit
  • Electronic Effects: Electron-deficient heterocycles accelerate oxidative addition

Table 1: Key Cross-Coupling Strategies in Dragmacidin D Synthesis

MethodCatalyst SystemKey InnovationYieldReference
Sequential SuzukiPd(PPh₃)₄/AsPh₃Temperature-controlled halogen selectivity17 steps [9]
Larock-Suzuki HybridPd(PCy₃)₂/TBABPrevention of Pd black formation67–82% [1]
Predictive OA ModelPd(PCy₃)₂Quantitative ΔG‡ prediction for 79 substratesR² = 0.92 [7]

Direct C–H Functionalization in Indole-Pyrazinone Bond Formation

Direct C–H functionalization strategies significantly improved synthetic efficiency for Dragmacidin D, circumventing pre-functionalization requirements. Itami and Yamaguchi achieved a landmark 12-step synthesis through three catalytic C–H couplings [3] [5]:

  • Pd-Catalyzed Thiophene-Indole C–H/C–I Coupling: Enabled by electron-rich thiophene directing groups (5 mol% Pd(OAc)₂, 110°C)
  • Pd-Catalyzed Indole-Pyrazine N-Oxide C–H/C–H Coupling: Leveraged pyrazine N-oxide as a traceless activator (10 mol% PdCl₂, Ag₂CO₃ oxidant)
  • Acid-Catalyzed Indole-Pyrazinone C–H/C–H Coupling: Triflic acid-mediated coupling in DMF at 100°C under O₂ atmosphere [3]

Regioselectivity challenges were addressed through heterocycle-specific design: the indole C3 position exhibited superior nucleophilicity for electrophilic substitution, while pyrazine N-oxides directed metallation to adjacent positions. This approach achieved the core heterocyclic assembly in 45% overall yield for the final coupling step, demonstrating a 30% reduction in step count compared to traditional cross-coupling routes [5].

Table 2: Direct C–H Functionalization Methods

Bond FormationConditionsRegioselectivity ControlYield
Thiophene-IndolePd(OAc)₂ (5 mol%), AgOAc, DMF, 110°CThiophene C2 selectivity78%
Indole-Pyrazine (N-Oxide)PdCl₂ (10 mol%), Ag₂CO₃, DMA, 120°CN-Oxide C2/C4 direction65%
Indole-PyrazinoneTfOH, DMF, 100°C, O₂ atmosphereIndole C3 electrophilic substitution45%

Convergent Assembly via Larock Indole Synthesis

The Larock indole synthesis emerged as a pivotal convergent strategy in the 10-step asymmetric synthesis of Dragmacidin D [1] [4]. This approach featured:

  • Retrosynthetic Disconnection: Central pyrazinone-indole bond formation via heteroannulation
  • Key Intermediate: Bromoaniline 13 and alkynyl pyrazine 14 (synthesized in 4 steps from 2,6-dichloropyrazine)
  • Catalytic System: [1,1′-Bis(di-tert-butylphosphino)ferrocene]PdCl₂ with tetra-n-butylammonium bromide (TBAB) additive

Optimization revealed that TBAB prevented Pd black formation, increasing yield reproducibility from <30% to consistent 67–82% for tetrasubstituted indole 16 [1]. The reaction tolerated the stereogenic methine in 13 without racemization, a critical advantage over previous approaches. A notable limitation was the incompatibility of pre-installed 6-bromoindole substituents, necessitating sequential indole construction.

Figure: Larock Indole Synthesis Application

Bromoaniine 13 + Alkynyl pyrazine 14  → Pd catalyst, TBAB  → 2,3,4,7-Tetrasubstituted indole 16 (82% yield)  

Stereochemical Control in Asymmetric Total Synthesis

Dragmacidin D’s sole stereocenter at C6′″ presented significant synthetic challenges due to configurational instability and ambiguous natural samples. The 10-step asymmetric synthesis resolved this via:

  • Early Stereocenter Installation: Direct asymmetric α-alkylation of 4-methoxy-2-bromophenylacetic acid (8)
  • Chiral Director: C₂-symmetric tetramine (R)-1TA with LiN(tBu)SiMe₃ as enolization reagent
  • Optimized Conditions: 0.9 equiv CH₃I at –78°C to prevent arene lithiation (65% yield, 81% ee) [1] [4]

Enantiomeric excess preservation required stringent temperature control during subsequent steps: nitration at –10°C prevented racemization of 12, while BBr₃-mediated deprotection at –10°C maintained stereochemical integrity. The synthetic (S)-configured Dragmacidin D exhibited identical optical rotation ([α]D = +12) to South Australian natural isolates, confirming the 6′″S configuration proposed by Stoltz and contradicting Jia/Capon’s 6′″R revision [4] [8].

Table 3: Stereochemical Control Methods

MethodReagent/ConditionsStereochemical OutcomeKey Observation
Asymmetric α-Alkylation(R)-1TA, LiN(tBu)SiMe₃, CH₃I81% ee (S)Excess CH₃I reduces ee
Nitration PreservationCu(NO₃)₂, Ac₂O, –10°CNo racemizationHigher temps cause epimerization
BBr₃ DeprotectionDCM, –10°C, 1h>98% ee retentionAcid-sensitive stereocenter

Late-Stage Functionalization of Aminoimidazole and Guanidine Units

Incorporation of Dragmacidin D’s polar aminoimidazole unit demanded tailored late-stage strategies:

  • Thioester-Amination Pathway: Conversion of thioester 17 to aminoimidazole via amidine formation and bromination-cyclization [1]
  • Fragment Coupling: Modular assembly of aminoimidazole-bearing indole prior to Larock annulation (Stoltz approach) [9]
  • Protection-Deprotection Strategy: N-Boc and tert-butoxycarbonyl protection during cross-coupling to prevent catalyst poisoning [6]

Oikawa’s fragment-based synthesis employed sequential Sonogashira (alkyne 5 + iodoindole 7) and Suzuki-Miyaura (product + boronic acid 8) couplings to assemble an advanced tricyclic intermediate with fully functionalized aminoimidazole [6]. This 15-step sequence achieved 2.5% overall yield, highlighting the trade-off between convergence and functional group tolerance. Recent advances in late-stage C–H functionalization offer promising alternatives for modifying analogous polar heterocycles in drug discovery contexts [10].

Challenges in Polar Group Manipulation:

  • Solubility Issues: DMF/DMSO required for aminoimidazole-bearing intermediates
  • Metal Sensitivity: Pd catalysts deactivated by guanidine motifs without protection
  • Regioselectivity: Competitive O vs N alkylation in hydroxyaminoimidazole precursors

Properties

Product Name

Dragmacidin D

IUPAC Name

6-[4-[1-(2-amino-2,3-dihydro-1H-imidazol-4-yl)ethyl]-7-hydroxy-1H-indol-3-yl]-3-(6-bromo-1H-indol-3-yl)-1H-pyrazin-2-one

Molecular Formula

C25H22BrN7O2

Molecular Weight

532.4 g/mol

InChI

InChI=1S/C25H22BrN7O2/c1-11(18-9-31-25(27)33-18)13-4-5-20(34)23-21(13)16(8-29-23)19-10-30-22(24(35)32-19)15-7-28-17-6-12(26)2-3-14(15)17/h2-11,25,28-29,31,33-34H,27H2,1H3,(H,32,35)

InChI Key

XTUQWMCQNLFDOX-UHFFFAOYSA-N

Synonyms

dragmacidin D

Canonical SMILES

CC(C1=C2C(=CNC2=C(C=C1)O)C3=CN=C(C(=O)N3)C4=CNC5=C4C=CC(=C5)Br)C6=CNC(N6)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.